3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with pyridinyl and piperazinyl groups The presence of a bromopyrimidine moiety adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the bromopyrimidine intermediate, which is then reacted with piperazine to form the piperazinyl-pyrimidine derivative. This intermediate is further coupled with a pyridazine derivative under specific reaction conditions, such as the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, as well as precise control of reaction conditions, is crucial to ensure the consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the pyridazine and pyrimidine rings.
Coupling Reactions: The piperazinyl and pyridinyl groups can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Triethylamine, sodium hydride
Solvents: Dichloromethane, dimethylformamide
Catalysts: Palladium-based catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The bromopyrimidine moiety may play a crucial role in its binding affinity and specificity, while the piperazinyl and pyridinyl groups contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine and piperazine moieties but lacks the pyridazine and pyridinyl groups.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Contains a similar bromopyrimidine-piperazine structure with an additional ethanol group.
Uniqueness
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is unique due to its combination of pyridazine, pyridinyl, and piperazinyl groups, which confer distinct chemical properties and potential biological activities. This structural complexity allows for diverse reactivity and a wide range of applications in various fields of research .
Properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN7/c18-14-11-20-17(21-12-14)25-9-7-24(8-10-25)16-2-1-15(22-23-16)13-3-5-19-6-4-13/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZQOFBCNGYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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